2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound “2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the trifluoromethyl group, and the amide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The trifluoromethyl group can also participate in various reactions, particularly those involving nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and stability .Scientific Research Applications
Antibacterial and Antifungal Activities
- A study by Nunna et al. (2014) synthesized compounds related to this chemical structure and evaluated their antibacterial and antifungal activities, indicating a potential application in combating microbial infections Nunna, R., Ramachandran, D., Arts, S. P., Panchal, M., & Shah, S..
Anticonvulsant Activity
- Kamiński et al. (2015) investigated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity. The study highlighted the potential of such compounds in the treatment of epilepsy Kamiński, K., Wiklik, B., & Obniska, J..
Molecular Structure Studies
- The molecular and crystal structures of similar compounds have been extensively studied to understand their chemical properties and potential applications. For instance, Chi et al. (2018) explored the crystal structure of related compounds, which could be significant for pharmaceutical and material science applications Chi, X., Wang, L., Jin, S., Wang, D., Zhao, Y., & Tao, Z..
Anti-inflammatory Activity
- Sunder et al. (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases Sunder, K., & Maleraju, J..
Antitumor Activity
- Zhu (2015) conducted a study on novel imidazole acyl urea derivatives as Raf kinase inhibitors, showing the compound's potential in cancer treatment Zhu, Y..
Herbicide and Fungicide Applications
- Research by Weisshaar and Böger (1989) indicated the utility of chloroacetamide compounds, closely related to the chemical , as herbicides and fungicides Weisshaar, H., & Böger, P..
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c14-8-12(20)18-10-7-9(13(15,16)17)3-4-11(10)19-5-1-2-6-19/h1-7H,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWICIMYSLSDIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164893 | |
Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664997-27-7 | |
Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=664997-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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